![molecular formula C8H9N3S2 B4267127 4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 588687-46-1](/img/structure/B4267127.png)
4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that has gained significant attention in scientific research. This compound is also known as MTMT and has been used extensively in various biochemical and physiological studies.
Mechanism of Action
MTMT exerts its effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. MTMT has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of various genes involved in inflammation and cancer. MTMT has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTMT has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MTMT has also been found to reduce oxidative stress by increasing the activity of various antioxidant enzymes. Additionally, MTMT has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
MTMT has various advantages and limitations for lab experiments. One of the advantages of MTMT is its ability to exhibit multiple biological activities, which makes it a useful tool for studying various biological processes. Additionally, MTMT is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of MTMT is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of MTMT is not fully understood, which can make it difficult to interpret the results of certain experiments.
Future Directions
There are various future directions for MTMT research. One of the future directions is to further investigate the mechanism of action of MTMT. This can help to identify new targets for drug development and improve our understanding of the biological processes that are affected by MTMT. Additionally, future research can focus on the development of new derivatives of MTMT that exhibit improved solubility and bioavailability. This can help to improve the efficacy of MTMT and make it a more useful tool for scientific research. Finally, future research can focus on the development of new drugs based on MTMT that exhibit improved efficacy and reduced toxicity.
Scientific Research Applications
MTMT has been used extensively in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MTMT has also been used in the development of various drugs and has been found to enhance the efficacy of certain drugs. It has been used in the treatment of various diseases such as arthritis, cancer, and diabetes.
properties
IUPAC Name |
4-methyl-3-(5-methylthiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-5-3-4-6(13-5)7-9-10-8(12)11(7)2/h3-4H,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUIOBEODWLSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NNC(=S)N2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154837 | |
Record name | 2,4-Dihydro-4-methyl-5-(5-methyl-2-thienyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(5-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588687-46-1 | |
Record name | 2,4-Dihydro-4-methyl-5-(5-methyl-2-thienyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588687-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-methyl-5-(5-methyl-2-thienyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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